

## assessing the in vitro performance of different Ciprofloxacin tablet formulations

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name:

Ciprofloxacin hydrochloride monohydrate

Cat. No.:

B7818813

Get Quote

# A Comparative In Vitro Performance Analysis of Ciprofloxacin Tablet Formulations

This guide provides a comprehensive comparison of the in vitro performance of various ciprofloxacin tablet formulations, intended for researchers, scientists, and drug development professionals. The data presented is synthesized from multiple independent studies to offer an objective overview of key quality control parameters.

## I. Comparative Analysis of In Vitro Performance Parameters

The following table summarizes the quantitative data from several studies that evaluated different brands of ciprofloxacin tablets. These parameters are crucial indicators of the manufacturing quality and expected in vivo performance of the tablets.



| Para<br>mete<br>r                             | Bran<br>d A       | Bran<br>d B | Bran<br>d C | Bran<br>d D | Bran<br>d E | Bran<br>d F | Bran<br>d G | Bran<br>d H | Bran<br>d I | Bran<br>d J | Phar mac opoe ial Spe cific ation (US P/B P)                        |
|-----------------------------------------------|-------------------|-------------|-------------|-------------|-------------|-------------|-------------|-------------|-------------|-------------|---------------------------------------------------------------------|
| Weig<br>ht<br>Varia<br>tion<br>(%)            | 1.59<br>-<br>3.32 | -           | 1.59        | -           | 3.32        | -           | -           | -           | -           | -           | ±5% to ±10 % (dep endi ng on table t weig ht)                       |
| Hard<br>ness<br>(<br>kg/c<br>m <sup>2</sup> ) | -                 | -           | -           | -           | -           | 7.13        | 4.49        | -           | -           | -           | Typic<br>ally<br>4-10<br>kg/c<br>m <sup>2</sup><br>(unof<br>ficial) |
| Friab<br>ility<br>(%)                         | 0.39              | 0.52        | 0.54        | 0.48        | 0.53        | 0.27        | 0.54        | 0.51        | 0.28        | 0.31        | Not<br>more<br>than<br>1%                                           |
| Disin<br>tegra                                | 12.1<br>5         | 11.0<br>7   | 9.25        | 10.1<br>1   | 9.61        | 17.4<br>9   | 8.19        | 13.6<br>8   | 14.5<br>9   | 16.3<br>2   | Not<br>more                                                         |



| tion<br>Time<br>(min)                      |            |            |            |           |           |            |            |           |           |           | than 30 minu tes (for coat ed table ts)                                       |
|--------------------------------------------|------------|------------|------------|-----------|-----------|------------|------------|-----------|-----------|-----------|-------------------------------------------------------------------------------|
| Drug<br>Cont<br>ent/A<br>ssay<br>(%)       | 100.<br>54 | 100.<br>38 | 101.<br>46 | 98.1<br>5 | 99.3<br>7 | 100.<br>28 | 101.<br>39 | 96.8<br>4 | 98.4<br>7 | 97.3<br>4 | 90.0<br>% -<br>110.<br>0%<br>(USP<br>) /<br>95.0<br>% -<br>105.<br>0%<br>(BP) |
| Diss<br>oluti<br>on<br>(% in<br>45<br>min) | 76.1<br>8  | 75.6<br>2  | 94.1       | 86.4<br>4 | 81.5<br>2 | 61.8<br>7  | 86.8<br>2  | 69.3<br>6 | 65.7<br>7 | 72.8<br>6 | Not less than 75% (USP ) / Not less than 80% (BP)                             |

Data compiled from a 2017 study evaluating ten leading brands of 500 mg ciprofloxacin hydrochloride tablets.[1][2][3]



### **II. Experimental Protocols**

The following are detailed methodologies for the key in vitro experiments cited in the comparative data.

- 1. Weight Variation Test
- Objective: To determine the uniformity of dosage units by weight.
- Procedure: Twenty tablets from each brand were individually weighed using an analytical balance. The average weight was then calculated. The percentage deviation of each individual tablet's weight from the average was determined.[4]
- Acceptance Criteria (USP): The requirements are met if the weights of not more than two of the individual tablets deviate from the average weight by more than the percentage specified (typically ±5% for tablets weighing more than 324 mg), and no tablet deviates by more than double that percentage.

#### 2. Hardness Test

- Objective: To measure the crushing strength of the tablets, which relates to their ability to withstand mechanical shocks during handling and transportation.
- Procedure: The hardness of ten tablets from each brand was determined using a Monsanto hardness tester.[4] The force required to cause the tablet to fracture in a specific plane was recorded.
- Acceptance Criteria: This is an unofficial test, but a hardness of 4-10 kg/cm<sup>2</sup> is generally considered acceptable for conventional tablets.

#### 3. Friability Test

- Objective: To assess the ability of tablets to withstand abrasion in packing, handling, and shipping.
- Procedure: A pre-weighed sample of tablets (typically 10-20) was placed in a friabilator and rotated for a set number of revolutions (e.g., 100). The tablets were then de-dusted and reweighed. The percentage of weight loss was calculated.



- Acceptance Criteria (USP/BP): The weight loss should not be more than 1%.[5]
- 4. Disintegration Test
- Objective: To determine the time it takes for a tablet to break up into smaller particles in a liquid medium.
- Procedure: Six tablets from each brand were placed in the basket-rack assembly of a
  disintegration apparatus. The assembly was immersed in a specified fluid (e.g., distilled
  water or 0.1 M HCl) at 37 ± 0.5°C.[6] The time taken for all tablets to disintegrate and pass
  through the screen of the basket was recorded.[7]
- Acceptance Criteria (USP): For film-coated tablets, the disintegration time should not exceed
   30 minutes.[7]
- 5. Drug Content (Assay) Test
- Objective: To quantify the amount of the active pharmaceutical ingredient (ciprofloxacin) in the tablets.
- Procedure: A specified number of tablets were crushed into a fine powder. A portion of the
  powder equivalent to a known amount of ciprofloxacin was accurately weighed and dissolved
  in a suitable solvent (e.g., 0.1 M HCl).[1][2] The solution was then diluted to a known
  concentration and the absorbance was measured using a UV-Vis spectrophotometer at a
  specific wavelength (e.g., 276 nm).[1][2] The drug content was calculated using a standard
  calibration curve.
- Acceptance Criteria (USP/BP): The content of ciprofloxacin should be between 90.0% and 110.0% of the labeled amount according to USP specifications, or 95.0% to 105.0% according to BP specifications.[1][2]
- 6. Dissolution Test
- Objective: To measure the rate and extent of drug release from the tablet into a liquid medium over time. This is a critical parameter for predicting in vivo bioavailability.[8]



- Procedure: The test was performed using a USP dissolution apparatus 2 (paddle method).[7]
   One tablet was placed in each of the six dissolution vessels containing 900 mL of a specified dissolution medium (e.g., 0.01 N or 0.1 M hydrochloric acid) maintained at 37 ± 0.5°C.[8][9]
   The paddle was rotated at a constant speed (e.g., 50 rpm).[1][9] At predetermined time intervals (e.g., 15, 30, 45, and 60 minutes), samples of the dissolution medium were withdrawn, filtered, and analyzed for drug content using a UV-Vis spectrophotometer at the wavelength of maximum absorbance (around 276 nm).[1][7] An equal volume of fresh dissolution medium was replaced after each sampling to maintain a constant volume.[4]
- Acceptance Criteria (USP/BP): According to USP, not less than 75% of the labeled amount of ciprofloxacin should be dissolved in 45 minutes.[1] The BP specifies that not less than 80% should be dissolved in 45 minutes.[1][2]

## III. Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the in vitro assessment of ciprofloxacin tablet formulations.





Click to download full resolution via product page

Caption: Workflow for In Vitro Performance Assessment of Ciprofloxacin Tablets.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. In vitro quality evaluation of leading brands of ciprofloxacin tablets available in Bangladesh
   PMC [pmc.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]







- 3. In vitro quality evaluation of leading brands of ciprofloxacin tablets available in Bangladesh
   PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pharmacyjournal.in [pharmacyjournal.in]
- 5. dissolutiontech.com [dissolutiontech.com]
- 6. jfda-online.com [jfda-online.com]
- 7. ujpronline.com [ujpronline.com]
- 8. In vitro evaluation and comparison of dissolution profiles for five brands of ciprofloxacin hydrochloride tablets | International Journal of Medical Toxicology and Legal Medicine [ijmtlm.org]
- 9. ftp.uspbpep.com [ftp.uspbpep.com]
- To cite this document: BenchChem. [assessing the in vitro performance of different Ciprofloxacin tablet formulations]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b7818813#assessing-the-in-vitro-performance-of-different-ciprofloxacin-tablet-formulations]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com



